molecular formula C5H11NO B3058116 1-(2-aminoethyl)cyclopropan-1-ol CAS No. 879514-75-7

1-(2-aminoethyl)cyclopropan-1-ol

Cat. No.: B3058116
CAS No.: 879514-75-7
M. Wt: 101.15
InChI Key: UHORUBYOVZVQKT-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)cyclopropan-1-ol is a cyclopropanol derivative featuring a hydroxyl group and a 2-aminoethyl substituent attached to the same carbon of the strained cyclopropane ring. The aminoethyl group enhances solubility in polar solvents, while the cyclopropane ring may confer metabolic stability or unique binding properties in biological systems.

Properties

IUPAC Name

1-(2-aminoethyl)cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-3-5(7)1-2-5/h7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHORUBYOVZVQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101307434
Record name 1-(2-Aminoethyl)cyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879514-75-7
Record name 1-(2-Aminoethyl)cyclopropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879514-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Aminoethyl)cyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101307434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopropanone with ethylenediamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalytic processes to increase yield and reduce production costs. The specific details of these methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of cyclopropanone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

Building Block for Synthesis:
1-(2-Aminoethyl)cyclopropan-1-ol serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile reagent in organic synthesis.

Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: The amino group can be reduced to yield primary amines.
  • Substitution Reactions: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to diverse derivatives.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionCommon Reagents
OxidationConverts -OH to carbonyl compoundsKMnO4_4, CrO3_3
ReductionConverts -NH2_2 to primary aminesLiAlH4_4, NaBH4_4
SubstitutionForms N-substituted derivativesAlkyl halides, acyl chlorides

Biology

Biochemical Pathways:
Research indicates that this compound may play a role in various biochemical pathways. Its amino and hydroxyl groups facilitate interactions with enzymes and receptors, potentially modulating cellular processes.

Case Study: Enzyme Interaction
In studies examining its effect on enzyme activity, this compound demonstrated significant modulation of specific enzyme pathways, suggesting potential therapeutic applications in metabolic disorders.

Medicine

Therapeutic Potential:
The compound is being explored for its therapeutic properties, particularly as a precursor for drug development. Its unique structure may provide new avenues for designing drugs targeting specific biological pathways.

Example Application:
Research has shown that derivatives of this compound exhibit promising anti-inflammatory properties, indicating potential use in treating inflammatory diseases.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for synthesizing polymers and other industrial compounds.

Mechanism of Action

The mechanism by which 1-(2-aminoethyl)cyclopropan-1-ol exerts its effects involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in electrostatic interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activity Source
1-(2-Aminoethyl)cyclopropan-1-ol 2-Aminoethyl, hydroxyl 101.15* High polarity, potential H-bonding -
1-[2-Thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine Thiazol-5-yl, aminoethyl, piperazine - H3 antagonist (pA₂ = 8.27)
(S)-2-Amino-1,1-diphenylpropan-1-ol Diphenyl, hydroxyl, amino - R&D use; steric hindrance
1-Chloro-2-methyl-2-propanol Chloro, methyl - Reactivity in alkylation reactions
1-(4-Bromo-2-fluorophenyl)cyclopropan-1-ol Bromo, fluorophenyl, hydroxyl 231.06 High lipophilicity
1-(Morpholin-2-yl)cyclopropan-1-ol hydrochloride Morpholinyl, hydroxyl - Enhanced water solubility (HCl salt)

*Calculated for C₅H₁₁NO.

Key Observations:

Aminoethyl vs. Heterocyclic Substituents: The thiazolyl-piperazine derivatives in demonstrate high H3 receptor antagonism (pA₂ up to 8.27), attributed to the aminoethyl-thiazole interaction .

Polarity and Solubility: The aminoethyl and hydroxyl groups in the target compound enhance water solubility compared to halogenated analogs like 1-(4-bromo-2-fluorophenyl)cyclopropan-1-ol (), which has a molecular weight of 231.06 and likely lower aqueous solubility due to its aromatic and halogen substituents .

In contrast, the smaller aminoethyl group in the target compound may facilitate easier functionalization .

Reactivity: 1-Chloro-2-methyl-2-propanol () is highly reactive in substitution reactions due to the chloro group. The aminoethyl group in the target compound, however, may favor nucleophilic or coordination chemistry, offering divergent synthetic pathways .

Biological Activity

1-(2-Aminoethyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with an aminoethyl group and a hydroxyl group. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry, biochemistry, and industrial chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C5_5H11_{11}NO
  • Functional Groups :
    • Amino group (-NH2_2)
    • Hydroxyl group (-OH)

The unique combination of these functional groups allows for diverse interactions with biological molecules, influencing its activity in biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with enzymes and receptors. The amino and hydroxyl groups facilitate these interactions, modulating various biochemical pathways.

Key Interactions:

  • Hydrogen Bonding : The hydroxyl group can donate hydrogen bonds, enhancing binding affinity to target proteins.
  • Electrostatic Interactions : The amino group can interact with negatively charged sites on enzymes or receptors, influencing their activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity in cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer) .
  • Enzyme Modulation : Investigations into its role as a potential modulator of enzyme activity have shown promise, particularly in pathways related to amino acid metabolism and neurotransmitter synthesis .
  • Neuroprotective Effects : Some studies have indicated neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits cancer cell proliferation
Enzyme ModulationAlters enzyme kinetics in metabolic pathways
NeuroprotectionProtects neuronal cells from apoptosis

Case Study: Anticancer Activity

A study conducted on the effects of this compound on HeLa cells demonstrated a significant reduction in cell viability at concentrations above 50 µM. The mechanism was proposed to involve the induction of apoptosis through mitochondrial pathways. Further investigation is needed to elucidate the exact molecular targets involved.

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in a rat model of Parkinson's disease. It was observed that administration of this compound significantly reduced dopaminergic neuron loss and improved motor function compared to control groups. These findings suggest potential therapeutic applications in neurodegenerative disorders.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including the reaction of cyclopropanone with ethylenediamine under controlled conditions. This compound serves as a valuable building block for the synthesis of more complex molecules in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-aminoethyl)cyclopropan-1-ol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.